molecular formula C16H19ClN4O B3002650 2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379953-28-1

2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine

Cat. No. B3002650
CAS RN: 2379953-28-1
M. Wt: 318.81
InChI Key: HERIHPUPIQHJAP-UHFFFAOYSA-N
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Description

The compound “2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential interactions. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to exert its effects. The mechanism of action for this compound is not clearly documented in the available resources .

Safety and Hazards

Understanding the safety and potential hazards of a compound is crucial for handling and usage. The safety and hazard information for this compound is not clearly documented in the available resources .

properties

IUPAC Name

2-[[1-(5-chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-7-19-16(20-8-12)22-11-13-3-2-6-21(10-13)15-5-4-14(17)9-18-15/h4-5,7-9,13H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERIHPUPIQHJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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